molecular formula C10H9Cl2N5 B11070820 6-(chloromethyl)-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-(chloromethyl)-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11070820
M. Wt: 270.12 g/mol
InChI Key: NSKYBUZYLMKCLD-UHFFFAOYSA-N
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Description

N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-(3-CHLOROPHENYL)AMINE is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-(3-CHLOROPHENYL)AMINE typically involves the reaction of cyanuric chloride with appropriate amines. The process generally includes the following steps:

    Initial Reaction: Cyanuric chloride reacts with 3-chloroaniline under controlled conditions to form an intermediate.

    Substitution Reaction: The intermediate undergoes further substitution with 4-amino-6-(chloromethyl)-1,3,5-triazine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-(3-CHLOROPHENYL)AMINE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be

Properties

Molecular Formula

C10H9Cl2N5

Molecular Weight

270.12 g/mol

IUPAC Name

6-(chloromethyl)-2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-2-6(12)4-7/h1-4H,5H2,(H3,13,14,15,16,17)

InChI Key

NSKYBUZYLMKCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)N)CCl

Origin of Product

United States

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